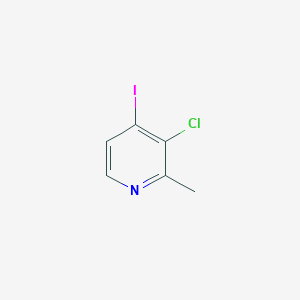

3-Chloro-4-iodo-2-methylpyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBVOXJAEZQQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-12-2 | |

| Record name | 3-chloro-4-iodo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Iodo 2 Methylpyridine and Analogous Structures

Traditional Synthetic Pathways to Polyhalogenated Pyridines

Traditional methods for the synthesis of polyhalogenated pyridines often involve multi-step sequences that allow for the controlled introduction of different halogen atoms at specific positions on the pyridine (B92270) core.

Regioselective Halogenation Approaches to Pyridine Derivatives

The direct halogenation of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. nih.govacs.org However, various strategies have been developed to achieve regioselectivity.

One common approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.govnih.gov For instance, the halogenation of unsymmetrical pyridine N-oxides can provide practical access to various 2-halo-substituted pyridines. nih.gov Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.govresearchgate.net This method has proven effective for the late-stage halogenation of complex pharmaceutical compounds. nih.gov

Furthermore, the existing substituents on the pyridine ring can direct the position of incoming halogens. For example, metalation-trapping sequences often utilize directing groups to achieve halogenation at the 4-position. nih.gov

Cyclization and Ring-Forming Reactions for Pyridine Core Construction

The construction of the pyridine ring itself, with halogens and other substituents already in place or introduced during the cyclization process, is a powerful strategy for synthesizing polyhalogenated pyridines. rsc.orgnih.gov

A variety of cyclization reactions have been developed for this purpose. The [2+2+2] cycloaddition reaction of alkynes and nitriles, often catalyzed by transition metals like cobalt, has emerged as a straightforward and efficient method for obtaining multi-substituted pyridine derivatives. rsc.org Another approach involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical 2,4,6-triarylsubstituted pyridines. rsc.org

The Bohlmann-Rahtz pyridine synthesis is a classic example of a ring-forming reaction that can be adapted for the synthesis of substituted pyridines. organic-chemistry.org This method traditionally involves a two-step process of a Michael addition followed by cyclodehydration. organic-chemistry.org

Transformation of Precursor Pyridine Derivatives through Sequential Reactions

A common and versatile strategy for synthesizing polyhalogenated pyridines involves the sequential modification of a pre-existing pyridine ring. This multi-step approach allows for the precise and controlled introduction of different functional groups, including various halogens, at specific positions. A typical sequence might involve nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer-type reaction to introduce a halogen.

For example, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) can be achieved from 2-amino-4-picoline or 2-hydroxy-4-picoline through a sequence involving nitration. google.com However, this particular method can suffer from a lack of regioselectivity, leading to a mixture of 3- and 5-nitro isomers. google.com

A more controlled approach often starts with a substituted pyridine and introduces halogens one by one. For instance, starting with a chloropyridine, an iodo group can be introduced at a specific position. The synthesis of 2-chloro-3-fluoro-5-iodo-4-methylpyridine (B115175) has been reported starting from 2-chloro-3-fluoro-4-iodopyridine (B125593) via a directed ortho metalation-iodination sequence.

Innovations in Green Chemistry Protocols for Sustainable Pyridine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netnih.gov This has led to the exploration of innovative techniques for the synthesis of pyridine derivatives, focusing on reducing waste, energy consumption, and the use of hazardous materials. researchgate.netacs.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products. organic-chemistry.orgnih.govnih.gov

The application of microwave irradiation has been successfully demonstrated in various pyridine synthesis methodologies. For instance, a one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient production of tri- and tetrasubstituted pyridines at 170°C in as little as 10-20 minutes, with yields of up to 98%. organic-chemistry.org This is a significant improvement over traditional conductive heating methods which require longer reaction times and often result in lower yields. organic-chemistry.org

Microwave assistance has also been effectively used in multicomponent reactions to generate diverse heterocyclic compounds, including pyridines. beilstein-journals.orgeurekaselect.com For example, the synthesis of steroidal pyridines has been achieved via a microwave-assisted multicomponent reaction with improved yields and significantly reduced reaction times compared to conventional methods. beilstein-journals.org Furthermore, the synthesis of novel pyridinium (B92312) salts has been accomplished using microwave-assisted SN2-type reactions. mdpi.com

The benefits of MAOS in pyridine synthesis are summarized in the table below:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long reaction times | One-pot, 10-20 mins, up to 98% yield | organic-chemistry.org |

| Synthesis of Steroidal Pyridines | 6 hours, 79% yield | 20 minutes, >82% yield | beilstein-journals.org |

| Multicomponent Reactions | Longer reaction times, lower yields | Enhanced efficiency and yield | beilstein-journals.orgeurekaselect.com |

Application of Ionic Liquids (ILs) as Environmentally Benign Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to traditional volatile organic solvents. alfa-chemistry.comlongdom.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for a variety of chemical transformations, including the synthesis of pyridines. alfa-chemistry.comlongdom.orgmdpi.com

Pyridinium-based ionic liquids, in particular, can act as both solvents and catalysts in organic reactions. alfa-chemistry.com Their stability and reactivity can be tuned by modifying the substituents on the pyridine ring and the nature of the counter-anion. longdom.org This allows for the design of task-specific ionic liquids for particular synthetic applications. longdom.org

The synthesis of pyridinium ionic liquids typically involves the quaternization of a pyridine with an alkyl halide, followed by anion exchange. longdom.orgnih.gov These ionic liquids have been successfully employed in a range of reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com For example, in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, the use of n-butylpyridinium tetrafluoroborate (B81430) as a reusable solvent and catalyst leads to high yields and short reaction times. alfa-chemistry.com

The use of ionic liquids in pyridine synthesis offers several advantages:

Reduced environmental impact: Their low volatility minimizes air pollution.

Reusability: Ionic liquids can often be recycled, reducing waste and cost.

Enhanced reaction rates and selectivity: The unique solvent properties of ILs can lead to improved reaction outcomes.

| Ionic Liquid Application | Reaction | Advantages | Reference |

| n-Butylpyridinium tetrafluoroborate | Synthesis of 1,4-dihydropyridine derivatives | High yield, short reaction time, reusability | alfa-chemistry.com |

| Nitrile functionalized pyridinium ILs | Palladium-catalyzed Suzuki reactions | Reduced palladium leaching | alfa-chemistry.com |

| Ether functionalized alkylpyridine ILs | Grignard Reaction | Smooth reduction of aldehydes | alfa-chemistry.com |

One-Pot Multicomponent Reactions (MCRs) for Atom Economy and Process Intensification

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste. acs.org These reactions combine three or more reactants in a single vessel to form a complex product in one step, thereby reducing reaction times, costs, and the environmental impact associated with purification of intermediates. acs.org

A notable example is the one-pot, four-component synthesis of novel pyridine derivatives under microwave irradiation. This method involves the reaction of an aldehyde (like p-formylphenyl-4-toluenesulfonate), an active methylene (B1212753) compound (ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonium (B1175870) salt (ammonium acetate). nih.gov The use of microwave assistance significantly accelerates the reaction, reducing the time from hours to mere minutes while providing excellent yields (82–94%). acs.orgnih.gov This approach not only demonstrates high atom economy but also serves as a prime example of process intensification. acs.org The reaction proceeds through a sequence of condensation, cyclization, and aromatization steps, all occurring in a single pot. baranlab.org

Table 1: Examples of One-Pot Four-Component Pyridine Synthesis under Microwave Irradiation nih.gov

| Acetophenone Derivative (Reactant 1) | Other Reactants | Reaction Time (min) | Yield (%) | Product |

|---|---|---|---|---|

| Acetophenone | p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Ammonium acetate (B1210297) | 5 | 92 | 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate |

| 4-Methylacetophenone | 4 | 94 | 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | |

| 4-Methoxyacetophenone | 3 | 90 | 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | |

| 4-Nitroacetophenone | 7 | 85 | 4-[6-(4-Nitrophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate |

Catalyst-Free and Solvent-Free Methodologies in Pyridine Synthesis

The development of catalyst-free and solvent-free synthetic methods is a significant step towards sustainable chemistry. These approaches reduce reliance on potentially toxic and expensive metal catalysts and volatile organic solvents, leading to cleaner reaction profiles and simplified product isolation.

Solvent-free synthesis of imidazo[1,2-a]pyridines has been achieved by the neat reaction of 2-aminopyridine (B139424) with α-haloketones at elevated temperatures. scielo.br This method demonstrates broad substrate scope, tolerating various functional groups on both reactants and affording the desired products in good to excellent yields. Similarly, functionalized pyridines can be synthesized under solvent-free conditions using Wells-Dawson heteropolyacids as catalysts, although the reaction can also proceed without a catalyst, albeit with potentially lower efficiency. conicet.gov.ar Another innovative solvent- and halide-free method involves the C–H functionalization of pyridine N-oxides with dialkylcyanamides, yielding pyridine-2-yl substituted ureas with high atom economy. rsc.org These reactions often exhibit 100% atom economy as all atoms from the reactants are incorporated into the final product. researchgate.net

Table 2: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines scielo.br

| 2-Aminopyridine Derivative | α-Haloketone | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyridine | α-Bromoacetophenone | 80 | 1.5 | 95 |

| 2-Amino-4-methylpyridine | α-Bromoacetophenone | 80 | 2.0 | 92 |

| 2-Aminopyridine | 4-Chloro-α-bromoacetophenone | 80 | 1.5 | 94 |

| 2-Amino-5-chloropyridine | 4-Methyl-α-bromoacetophenone | 80 | 2.5 | 89 |

Metal-Catalyzed Synthetic Strategies for Halogenated Pyridines

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like halogenated pyridines. Catalysts based on palladium, copper, and other transition metals enable a wide range of transformations with high efficiency and selectivity.

Palladium-Catalyzed Approaches (e.g., Pd/C)

Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds, crucial for synthesizing substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to introduce aryl or alkyl groups onto the pyridine ring. acs.org For polyhalogenated pyridines, chemoselectivity is a key challenge. Research has shown that by carefully selecting the palladium catalyst and reaction conditions, selective coupling at different positions of a dihalogenated pyridine can be achieved. For instance, in 2,4-dichloropyridine, selective C-4 coupling with boronic esters can be accomplished, a process that is otherwise challenging due to the higher intrinsic reactivity at the C-2 position. acs.org

Furthermore, Pd/C has been employed for the chemoselective hydrogenation of pyridinecarbonitriles. rsc.org By tuning the reaction conditions, specifically the amount of an acidic additive like H₂SO₄, the hydrogenation can be directed to either the nitrile group to form pyridylmethylamines or to both the nitrile and the pyridine ring to yield piperidylmethylamines. rsc.org Cationic palladium(II) catalysts have also been developed for the synthesis of multisubstituted pyridines from α,β-unsaturated oxime ethers and alkenes, proceeding via C–H activation and aza-6π-electrocyclization. nih.govacs.org

Copper-Catalyzed Reactions in Heterocyclic Synthesis

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. The Castro-Stephens coupling, a copper-mediated reaction between a copper acetylide and an aryl halide, is a classic method for forming disubstituted alkynes and has been foundational in heterocyclic synthesis. wikipedia.org

In the context of halogenated pyridines, copper(I) chloride has been used to catalyze the addition of polyhaloacetonitriles to olefins like acrolein. The resulting adducts can then be cyclized under acidic conditions to produce a variety of halogenated pyridines in high yields. acs.orgacs.org This method allows for the introduction of diverse halogen substituents by selecting the appropriately halogenated acetonitrile (B52724). acs.org Additionally, a synergistic approach using both copper(II) acetate and a Rh(III) catalyst has been developed for pyridine synthesis from allyl amines and alkynes. The process involves a copper-promoted dehydrogenation followed by a rhodium-catalyzed N-annulation. rsc.org

Other Transition Metal-Mediated Syntheses (e.g., Rh(III), Ag(I), Ni)

Beyond palladium and copper, other transition metals play significant roles in pyridine synthesis.

Rhodium(III) catalysts have proven highly effective for synthesizing pyridines from α,β-unsaturated oximes and alkynes through C-H activation. acs.orgsnnu.edu.cnnih.govnih.gov These reactions are often redox-neutral, with the N-O bond of the oxime acting as an internal oxidant. snnu.edu.cn The use of different cyclopentadienyl (B1206354) ligands (e.g., Cp* vs. Cpᵗ) on the rhodium center can provide complementary regioselectivity in reactions with unsymmetrical alkynes. nih.gov

Nickel catalysis provides a powerful route for constructing pyridine rings and functionalizing them. Nickel complexes can mediate the cyclization of alkynes and nitriles to form pyridines under mild conditions. nih.gov Nickel-catalyzed C-H activation of pyridine-N-oxides allows for their addition across alkynes, yielding 2-alkenylpyridine-N-oxides with high regio- and stereoselectivity. elsevierpure.com Furthermore, Ni-catalyzed cross-electrophile coupling has been used for the reductive alkylation of pyridines via C–N bond activation, enabling the synthesis of 2-alkylpyridines. acs.org

Silver(I) is often used as a co-catalyst or additive in metal-catalyzed reactions, but it can also mediate transformations directly. Silver(I) oxide can be used to synthesize silver-N-heterocyclic carbene (NHC) complexes, which are valuable precursors for transmetalation to other catalytic metals like palladium. researchgate.net In some cases, silver salts like Ag₂CO₃ can catalyze the protodecarboxylation of heteroaromatic carboxylic acids, a useful step in modifying pyridine scaffolds. organic-chemistry.org However, reactions involving silver salts and pyridine can sometimes be hazardous; for example, dissolving old, dry silver permanganate (B83412) in dry pyridine can lead to inflammation. mdpi.com

Table 3: Comparison of Metal-Catalyzed Pyridine Synthesis Methods

| Metal Catalyst | Reaction Type | Typical Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / C-H Alkenylation | Dihalopyridines, Boronic acids; Oximes, Alkenes | High versatility; enables selective functionalization. | acs.org, acs.org |

| Copper (Cu) | Addition / Cyclization | Polyhaloacetonitriles, Olefins | Cost-effective; good for specific halogenated structures. | acs.org |

| Rhodium (Rh) | C-H Activation / Annulation | α,β-Unsaturated oximes, Alkynes | Redox-neutral; ligand-controlled regioselectivity. | snnu.edu.cn, nih.gov |

| Nickel (Ni) | Cyclization / C-H Activation / Reductive Coupling | Diynes, Nitriles; Pyridine-N-oxides, Alkynes | Mild conditions; functionalization of C-H and C-N bonds. | nih.gov, acs.org, elsevierpure.com |

Chemo- and Regioselectivity Control in Polyhalogenated Pyridine Synthesis

Controlling chemo- and regioselectivity is paramount when synthesizing specifically substituted polyhalogenated pyridines, as the electronic and steric properties of the ring are significantly altered by each substituent. The position of halogenation or subsequent functionalization determines the final properties and utility of the molecule.

Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. youtube.com However, regioselective halogenation can be achieved. For example, direct C-H halogenation of imidazo[1,2-a]pyridines at the C-3 position can be accomplished using sodium chlorite (B76162) or bromite (B1237846) as the halogen source under metal-free conditions. researchgate.net For pyridine N-oxides, highly regioselective halogenation at the C-2 position is possible, providing a practical route to 2-halopyridines. nih.gov

In cross-coupling reactions, the inherent reactivity order of halogens (I > Br > OTf >> Cl) is often exploited. However, catalyst systems can override this intrinsic selectivity. For instance, in the Suzuki coupling of heteroaryl fluorosulfates, judicious selection of a palladium catalyst allows for the differentiation between bromide, chloride, and fluorosulfate (B1228806) groups, with a reactivity order of -Br > -OSO₂F > -Cl. nih.gov This control enables the stepwise and site-selective introduction of different substituents.

Metal-free methods have also been developed for the site-selective C-N bond formation on polyhalogenated pyridines. In these reactions, the preferred site of nucleophilic substitution can be tuned by the nature of the heterocyclic core itself. For example, with polyhalogenated pyridines, amines preferentially react at a fluorine-substituted position, whereas with polyhalogenated pyrimidines, the reaction occurs selectively at a chlorine-substituted position. rsc.org Such methodologies are crucial for building complex molecules like 3-Chloro-4-iodo-2-methylpyridine, where precise placement of each halogen is required.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Iodo 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridine (B92270) Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. acs.orgyoutube.com This process involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a halide. The reactivity and regioselectivity of these reactions are influenced by the nature of the nucleophile, the positions of the halogens on the ring, and the presence of other substituents.

Halogenated pyridines, such as 3-chloro-4-iodo-2-methylpyridine, readily react with a variety of nucleophiles.

Amines: Amines are effective nucleophiles in SNAr reactions with halopyridines, leading to the formation of aminopyridines. youtube.com The reaction typically proceeds by the attack of the amine's nitrogen atom on the carbon bearing a halogen, resulting in the displacement of the halide. youtube.com Both primary and secondary amines can be utilized, although highly sterically hindered amines may result in lower yields. cas.cn The reaction is often carried out by heating the reactants. youtube.com

Thiols: Thiols and thiolates are excellent nucleophiles for SNAr reactions on halopyridines, yielding thiopyridine derivatives. chemrxiv.orgchemrxiv.org These reactions often proceed smoothly under basic conditions, for example, in the presence of potassium carbonate. nih.gov Even though thiols are acidic, which could potentially protonate and deactivate other nucleophiles, they are highly effective in this context. cas.cn A broad range of thiols can be employed in these substitutions. chemrxiv.org

Oxygen-based Nucleophiles: Oxygen-based nucleophiles, such as phenols, also participate in SNAr reactions with activated halopyridines. researchgate.net For instance, the reaction of 2-chloro-1-methylpyridinium (B1202621) iodide with various phenols has been studied, demonstrating the feasibility of forming aryloxy-pyridine ethers. researchgate.net The reaction kinetics suggest a second-order process, first-order in both the pyridinium (B92312) salt and the phenol. researchgate.net

Carbon-based Nucleophiles: Carbon nucleophiles, such as malonates and indoles, can also be employed in SNAr reactions with appropriately activated halopyridines, such as 2-halopyridinium ketene (B1206846) hemiaminals. chemrxiv.org

The general reactivity of nucleophiles in SNAr reactions often follows the trend of their nucleophilicity, with more nucleophilic species reacting faster. libretexts.org

In polyhalogenated pyridines like this compound, the position of nucleophilic attack is crucial. The inherent electronic properties of the pyridine ring and the nature of the halogens dictate the regioselectivity.

The nitrogen atom in the pyridine ring is electron-withdrawing, making the α (C2, C6) and γ (C4) positions electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.comyoutube.com Consequently, halogens at the 2- and 4-positions are generally more readily displaced than those at the 3- or 5-positions. youtube.com

For this compound, nucleophilic attack is expected to preferentially occur at the C4 position due to the greater lability of the C-I bond compared to the C-Cl bond and the electronic activation of the C4 position by the ring nitrogen. In SNAr reactions where the addition of the nucleophile is the rate-determining step, the nature of the halogen leaving group is significant. The general order of leaving group ability is F > Cl ≈ Br > I. nih.gov However, in many SNAr reactions on pyridines, the stability of the intermediate formed upon nucleophilic attack is paramount. stackexchange.com Attack at the 4-position of a pyridine ring allows for the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com

In the context of polyhalogenated pyridines, selective substitution can often be achieved by controlling reaction conditions. For example, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mild basic conditions occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can also occur. rsc.org This demonstrates that reaction parameters play a decisive role in determining the site of substitution. rsc.org

The generally accepted mechanism for SNAr reactions on activated aryl halides is a two-step addition-elimination process. libretexts.orgyoutube.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This step involves the disruption of the aromatic system. youtube.comlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The first step, the addition of the nucleophile, is typically the rate-determining step because it involves breaking the aromaticity of the ring. libretexts.orgstackexchange.com The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyridine ring, especially at positions ortho and para to the leaving group, can stabilize the negative charge of the intermediate through resonance, thereby accelerating the reaction. libretexts.org In pyridine itself, the ring nitrogen acts as an intrinsic electron-withdrawing group, facilitating nucleophilic attack at the 2- and 4-positions. stackexchange.comyoutube.com

Substituents on the pyridine ring can significantly influence the reaction pathway. The methyl group at the 2-position in this compound is an electron-donating group, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the primary directing influence comes from the ring nitrogen and the relative lability of the two different halogen atoms.

For some pyridinium systems, the mechanism can be more complex. For instance, reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have been shown to proceed via a mechanism where the rate-determining step is the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov This leads to a different order of leaving group reactivity than what is typically observed in classic SNAr reactions. nih.gov

Cross-Coupling Reactions at Halogenated Positions of the Pyridine Nucleus

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated pyridines. researchgate.netbaranlab.org These reactions are typically catalyzed by transition metals, most commonly palladium. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-based reagents. libretexts.orgnih.gov

For a substrate like this compound, the Suzuki-Miyaura coupling offers a route to introduce aryl, heteroaryl, or vinyl groups at either the 3- or 4-position. The selectivity of the coupling is generally dictated by the relative reactivity of the C-X bonds. The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. libretexts.org Therefore, Suzuki-Miyaura coupling on this compound would be expected to occur selectively at the 4-position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Observations | Reference |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd catalyst | Base | Mono-, di-, and tri-arylated pyridines | Regio- and atropselective coupling observed. | nih.gov |

| Heteroaryl Halides | Neopentyl arylboronic esters | Pd-CataCXiumA-G3 / Pd-PPh3-G3 | TMSOK | Heteroaryl-aryl compounds | Trimethyl borate (B1201080) as an additive can improve reaction efficiency. | nih.gov |

| Phenylboronic acid | Haloarenes | Pd catalyst | Base | Aryl-phenyl compounds | Demonstrates the general transformation. | libretexts.org |

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a valuable method for C-C bond formation. wikipedia.org Similar to the Suzuki coupling, the Heck reaction on this compound would be expected to proceed selectively at the more reactive C-4 iodo position. The reaction is broadly applicable to a range of aryl and vinyl halides. organic-chemistry.org Recent advancements have even enabled the use of unactivated alkyl chlorides in formal Heck-type couplings under photoredox/palladium catalysis. nih.gov

Table 2: Heck Coupling of Halogenated Substrates

| Halide Substrate | Alkene | Catalyst | Base | Product Type | Key Features | Reference |

| Unsaturated Halide (or triflate) | Alkene | Palladium catalyst | Base | Substituted alkene | Forms a new C-C bond, often with high trans selectivity. | wikipedia.orgorganic-chemistry.org |

| Iodobenzene | Styrene | Palladium chloride | Potassium acetate (B1210297) | Stilbene | The original reaction described by Mizoroki. | wikipedia.org |

| Unactivated Alkyl Chlorides | Styrenes and other activated olefins | Pd(PPh₃)₄ | K₂CO₃ | Alkylated olefins | Enabled by photoexcited Pd catalysis. | nih.gov |

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. nih.gov The reactivity of the halide in the Stille reaction generally follows the order I > Br > Cl, meaning that for this compound, the reaction would selectively occur at the C-4 position. The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org A significant drawback of the Stille reaction is the high toxicity of the organotin reagents. libretexts.org

The mechanism of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Other Palladium- and Nickel-Catalyzed C-C, C-N, and C-O Bond Formations

The halogenated pyridine scaffold, exemplified by this compound, is a valuable building block in the synthesis of more complex molecules, largely due to its amenability to palladium- and nickel-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in organic synthesis.

The success of these coupling reactions often hinges on the appropriate selection of the catalyst system, including the metal source (palladium or nickel) and the supporting ligands. mit.eduresearchgate.net For instance, bulky, monodentate phosphine (B1218219) ligands with a biaryl backbone have proven effective in promoting the formation of C-C and C-N bonds. mit.eduresearchgate.net In the case of C-O bond formation, which can be a particularly challenging transformation, specialized ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl have been developed to facilitate the coupling of aryl halides with alcohols. mit.eduresearchgate.net The choice of base is also critical, with weaker bases such as potassium phosphate (B84403) (K₃PO₄) being employed to tolerate sensitive functional groups. mit.eduresearchgate.net

While specific studies detailing the use of this compound in a wide array of these C-C, C-N, and C-O bond-forming reactions are not extensively documented in the provided search results, the general principles of cross-coupling chemistry of halogenated pyridines are well-established. The reactivity of the C-I bond is generally greater than that of the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.

A variety of aryl and heteroaryl groups can be introduced at the iodine-bearing carbon. For example, in a related system, the Suzuki-Miyaura coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various arylboronic acids demonstrated that the iodine position is preferentially coupled. arkat-usa.org This selectivity is driven by the higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. arkat-usa.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions on related dihalogenated pyridine systems, illustrating the types of transformations that are possible.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | (4-methylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(5-chloro-8-(p-tolyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine | arkat-usa.org |

| 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(5-chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine | arkat-usa.org |

| 7-chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, water | 7-chloro-4-phenylquinoline | researchgate.net |

Site-Selective Cross-Coupling in Polyhalogenated Pyridine Derivatives

The presence of multiple halogen substituents on a pyridine ring, as in this compound, introduces the challenge and opportunity of site-selective functionalization. The differential reactivity of the carbon-halogen bonds is the primary determinant of this selectivity in cross-coupling reactions. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This hierarchy allows for the predictable and selective reaction at the most reactive site.

For this compound, the carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 3-position. Consequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are expected to occur exclusively at the 4-position, leaving the C-Cl bond intact for potential subsequent transformations.

This principle is demonstrated in studies on other dihalopyridine systems. For instance, the cross-coupling of 2-chloro-4-iodopyridine (B15674) with various triphenylbismuth (B1683265) reagents using a palladium acetate catalyst resulted in the chemoselective formation of 4-aryl-2-chloropyridines in high yields. lookchem.com Similarly, the reaction of 2-bromo-5-iodopyridine (B107189) showed high selectivity for coupling at the 5-iodo position. lookchem.com

The choice of catalyst and reaction conditions can sometimes influence or even reverse the expected site-selectivity. While the inherent reactivity difference between C-I and C-Cl bonds is the dominant factor, ligand effects and the specific reaction mechanism can play a role. However, for typical palladium-catalyzed cross-couplings, the selective functionalization of the C-I bond in polyhalogenated pyridines is a reliable synthetic strategy.

The following table illustrates the site-selectivity observed in the cross-coupling of various dihalopyridines.

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

| 2-chloro-4-iodopyridine | Triphenylbismuth | Pd(OAc)₂, PPh₃, K₃PO₄ | 4-Aryl-2-chloropyridine | lookchem.com |

| 2-bromo-5-iodopyridine | Triphenylbismuth | Pd(OAc)₂, PPh₃, KOAc, TBAI | 5-Aryl-2-bromopyridine | lookchem.com |

| 2,4-dichloropyridine | Arylboronic Acid | Pd/IPr | 4-Aryl-2-chloropyridine | nih.gov |

Halogen Exchange and Interconversion Reactions in Pyridine Systems

Halogen exchange or interconversion reactions are important synthetic tools for modifying the reactivity of halogenated pyridines, allowing for the introduction of a different halogen atom to facilitate subsequent reactions.

Silyl-Mediated Halogen/Halogen Displacement Reactions

A notable method for halogen exchange involves the use of silyl (B83357) halides. For instance, iodotrimethylsilane (B154268) (TMSI), often generated in situ, can be used to convert chloropyridines to iodopyridines. epfl.ch This type of reaction is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the pyridine ring towards nucleophilic attack by the halide. epfl.ch

While the direct application of this method to this compound is not explicitly described, the general mechanism suggests that such a reaction would be challenging or may not proceed as a simple exchange at the chlorine position due to the presence of the less basic pyridine nitrogen in the already substituted ring. The reaction is known to be sensitive to the position of the halogen and the presence of other substituents. For example, 2-chloropyridine (B119429) readily undergoes exchange, while 3- and 4-chloropyridine (B1293800) are reported to be inert under similar conditions. epfl.ch However, in dihalopyridines like 2,4-dichloropyridine, exchange can occur at both positions. epfl.ch

Other Methodologies for Halogen Functional Group Interconversions

Beyond silyl-mediated methods, other reagents and conditions can be employed for halogen interconversions. These often involve nucleophilic aromatic substitution (SNAr) or metal-halogen exchange processes. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems under certain conditions, typically involving a copper catalyst.

For a substrate like this compound, converting the chloro group to another halogen while retaining the iodo group would require carefully controlled conditions to exploit the subtle differences in reactivity, which can be challenging. Conversely, converting the iodo group to another halogen would be more straightforward due to its higher reactivity.

Metalation and Lithiation Reactions of Halogenated Pyridines

Metalation, particularly lithiation, of halogenated pyridines is a powerful strategy for creating a nucleophilic carbon center that can then react with various electrophiles. This is typically achieved through either direct deprotonation with a strong base or through halogen-metal exchange.

For this compound, direct deprotonation would likely occur at the most acidic proton position, which is influenced by the electronic effects of the substituents. However, a more common and regioselective approach is halogen-metal exchange. Given the higher reactivity of the C-I bond, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in selective iodine-lithium exchange, affording 3-chloro-2-methyl-4-lithiopyridine. This lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 4-position.

This strategy has been successfully applied to other polyhalogenated pyridines. For example, C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine followed by reaction with electrophiles has been used to generate a variety of pentasubstituted pyridines. nih.gov

Radical Reactions and Associated Mechanistic Pathways

While ionic pathways, such as those in cross-coupling and metalation reactions, are more commonly exploited for the functionalization of halogenated pyridines, radical reactions also offer unique synthetic possibilities. The carbon-halogen bonds in molecules like this compound can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators (e.g., AIBN) or photochemically.

The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to homolytic cleavage. This would generate a pyridyl radical at the 4-position. This radical species can then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or reaction with radical trapping agents.

While specific examples of radical reactions involving this compound were not found in the provided search results, the general principles of radical chemistry of aryl halides would apply. The selective generation of a radical at the 4-position could provide an alternative to ionic methods for introducing new substituents at this site.

Spectroscopic and Advanced Analytical Characterization of 3 Chloro 4 Iodo 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 3-Chloro-4-iodo-2-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon atoms.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule: one methyl group and two aromatic protons on the pyridine (B92270) ring.

Methyl Protons (C2-CH₃): The protons of the methyl group at the C2 position are expected to appear as a singlet in the upfield region, typically around 2.5-2.7 ppm . This singlet integrates to three protons. Its chemical shift is influenced by its position on the pyridine ring adjacent to the nitrogen atom.

Aromatic Protons (H-5 and H-6): The pyridine ring contains two vicinal protons at the C5 and C6 positions. These protons form an AX spin system and are expected to appear as two distinct doublets.

The H-5 proton is anticipated to resonate at approximately 7.6-7.8 ppm . Its signal is split into a doublet by the adjacent H-6 proton, with a typical ortho-coupling constant (³JHH) of around 5.0 Hz.

The H-6 proton , being adjacent to the nitrogen atom, is expected to be the most downfield signal, appearing around 8.2-8.4 ppm . This signal also appears as a doublet due to coupling with the H-5 proton, showing the same coupling constant.

Table 1: Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent at ambient temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C2-CH ₃ | 2.60 | Singlet (s) | - | 3H |

| H -5 | 7.70 | Doublet (d) | 5.0 | 1H |

| H -6 | 8.30 | Doublet (d) | 5.0 | 1H |

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each of the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents (chloro, iodo, and methyl) and the nitrogen atom in the ring.

Methyl Carbon (C2-CH₃): This carbon appears in the most upfield region of the spectrum, predicted around 20-25 ppm .

Aromatic Carbons:

C-2: This carbon, bearing the methyl group, is predicted to be in the 158-162 ppm range.

C-3: Substituted with the chlorine atom, this carbon's resonance is expected around 130-134 ppm .

C-4: The carbon atom bonded to the iodine atom is predicted to have a significantly shifted resonance, appearing at approximately 95-100 ppm due to the heavy atom effect of iodine.

C-5: This protonated carbon is expected to be found around 138-142 ppm .

C-6: The protonated carbon adjacent to the nitrogen atom is predicted to be the most downfield of the CH carbons, at approximately 150-154 ppm .

Table 2: Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent at ambient temperature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-C H₃ | 22.5 |

| C -4 | 97.0 |

| C -3 | 132.0 |

| C -5 | 140.0 |

| C -6 | 152.0 |

| C -2 | 160.0 |

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. sdsu.edu A critical cross-peak would be observed between the signals of H-5 and H-6 , confirming their vicinal relationship on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. chemicalbook.com Expected correlations are:

The methyl proton signal (~2.60 ppm) to the methyl carbon signal (~22.5 ppm).

The H-5 proton signal (~7.70 ppm) to the C-5 carbon signal (~140.0 ppm).

The H-6 proton signal (~8.30 ppm) to the C-6 carbon signal (~152.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and is crucial for identifying quaternary carbons and piecing together the molecular fragments. cdnsciencepub.com Key expected correlations include:

Methyl protons to C-2 and C-3 .

H-5 to C-3 , C-4 , and C-6 .

H-6 to C-2 , C-4 , and C-5 .

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methyl protons (C2-CH₃) and the H-6 proton , which would confirm their spatial proximity and support the proposed substitution pattern.

The collective application of 1D and 2D NMR techniques provides a powerful and indispensable methodology for the structural analysis of substituted heterocycles like this compound. While ¹H and ¹³C NMR spectra offer initial data on the chemical environment of individual atoms, they can sometimes be ambiguous, especially in complex or isomeric structures.

Advanced 2D NMR methods resolve these ambiguities. COSY maps out the proton-proton coupling network, while HSQC definitively links each proton to its attached carbon. chemicalbook.com The HMBC experiment is arguably the most informative, as it reveals long-range H-C connectivities, allowing for the complete assembly of the carbon skeleton and the unambiguous placement of substituents, even on quaternary carbons that are invisible in HSQC spectra. cdnsciencepub.comnsf.gov Finally, through-space correlations from NOESY can confirm stereochemistry and the relative orientation of substituent groups. youtube.com Together, these techniques leave no doubt as to the constitution of the molecule, providing a complete and robust structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of a molecule's exact mass, which is the monoisotopic mass calculated using the most abundant isotope of each element. missouri.edu This precise mass can be used to deduce a unique elemental formula, thereby confirming the molecular identity of the compound.

For this compound, the molecular formula is C₆H₅ClIN. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes.

Table 3: Calculation of Theoretical Exact Mass for C₆H₅ClIN

| Element | Number of Atoms | Mass of Most Abundant Isotope | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | | | 252.915525 |

An experimental HRMS analysis of this compound would be expected to yield a value for the protonated molecule [M+H]⁺ that is extremely close to 253.922800 , confirming its elemental composition as C₆H₆ClIN⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation and Non-Covalent Interactions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to study non-covalent interactions and complex formation. As a soft ionization method, ESI-MS can transfer intact non-covalent complexes from solution into the gas phase, allowing for their detection and characterization. nih.govethz.ch This capability is crucial for investigating how this compound might interact with other molecules, such as metal ions or biological macromolecules.

The study of such complexes requires careful optimization of ESI source parameters, particularly the orifice potential, and sample conditions like pH, while generally avoiding organic co-solvents to preserve the weak interactions. nih.gov In a hypothetical ESI-MS analysis, this compound could be studied for its ability to form complexes. The resulting mass spectrum would show peaks corresponding to the molecular ions of the non-covalently bound species. The mass-to-charge ratio (m/z) of these peaks allows for the determination of the complex's molecular weight with high accuracy, often better than 0.01%. nih.gov This information provides insights into the stoichiometry and binding affinity of the interacting partners. Mass spectrometry is a highly sensitive and label-free method for exploring these molecular recognition processes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for assessing the purity and confirming the molecular weight of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that helps in its identification.

Following separation by GC, the eluted compound enters the mass spectrometer, which bombards it with electrons, causing ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the intact molecule, and various fragment ion peaks. The molecular weight of this compound is 253.47 g/mol . sigmaaldrich.com The mass spectrometer would be expected to show a prominent molecular ion peak at an m/z value corresponding to this weight, confirming the compound's identity. Commercial suppliers often use GC to establish the purity of this compound, with typical assays being greater than 97% or 98%. sigmaaldrich.com

Table 1: GC-MS Data for this compound

| Parameter | Expected Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅ClIN | sigmaaldrich.com |

| Molecular Weight | 253.47 | sigmaaldrich.com |

| Purity (by GC) | >98.0% |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds. The resulting FT-IR spectrum is a unique fingerprint of the molecule. docbrown.info

For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its various structural components. The aromatic pyridine ring would produce C-H stretching vibrations typically above 3000 cm⁻¹, along with C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl group (CH₃) would show C-H stretching and bending vibrations. docbrown.info Crucially, the presence of halogens is confirmed by the C-Cl and C-I stretching vibrations, which appear in the lower frequency "fingerprint region" of the spectrum. docbrown.infodocbrown.info The absence of strong absorptions in other regions, such as a broad O-H band, can confirm the absence of certain functional groups. docbrown.info

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 2975 |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Bend | Aliphatic (Methyl) | 1375 - 1450 |

| C-Cl Stretch | Chloro-group | 600 - 800 |

Raman Spectroscopy Applications for Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FT-IR for analyzing vibrational modes. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule's electron cloud. Symmetric vibrations and bonds involving less polar or more polarizable groups, such as C-C, C=C, and C-I, often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "breathing" mode of the pyridine ring, which is often a strong band. The C-I bond, being highly polarizable, is expected to yield a more intense Raman signal compared to its FT-IR absorption. researchgate.net Analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework, aiding in a comprehensive structural assignment.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. libretexts.org By analyzing the diffraction pattern, scientists can calculate the electron density map of the molecule and thereby determine the exact positions of each atom.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its solid-state structure. mdpi.com This includes precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, this analysis would elucidate the nature of intermolecular interactions in the crystal lattice, such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding—an interaction where the iodine or chlorine atom acts as an electrophilic region. This technique remains the primary tool for the structural characterization of crystalline compounds. libretexts.orgwordpress.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. youtube.com Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range. libretexts.org

The substituted pyridine ring in this compound constitutes a conjugated π-system, making it a chromophore. The spectrum is expected to show absorptions resulting from two main types of electronic transitions: π→π* and n→π*. libretexts.org

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions.

n→π transitions* involve moving an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π→π* transitions. youtube.com

The presence of halogen substituents can influence the position and intensity of these absorption bands. The UV-Vis spectrum provides valuable information on the electronic structure and optical properties of the compound. sharif.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-4-iodo-2-(trifluoromethyl)pyridine |

Other Chromatographic and Advanced Analytical Techniques (e.g., HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. For this compound, a reversed-phase HPLC method would be the most common approach. This involves a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to the absence of specific published methods for this compound, a representative HPLC method can be designed based on established procedures for similar analytes like other chloropyridine derivatives. sielc.comsielc.comnih.gov The method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov UV detection is suitable for pyridine-containing compounds, typically in the range of 254 nm. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A method analogous to the HPLC conditions described could be transferred to a UPLC system, with adjustments to the flow rate and gradient to take full advantage of the technology's capabilities. UPLC methods are particularly valuable for high-throughput screening and for the detection of trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally powerful for the unequivocal identification of compounds and the characterization of unknown impurities. Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.gov The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion of this compound, as well as fragmentation patterns that can confirm its structure. This is particularly useful in complex reaction mixtures or for metabolite identification studies.

While detailed research findings on the chromatographic analysis of this compound are limited, the established methodologies for similar halogenated aromatic compounds provide a strong foundation for its analysis. The development and validation of specific HPLC, UPLC, and LC-MS methods are essential for ensuring the quality and purity of this important chemical intermediate.

Data Tables

The following table outlines a representative set of conditions for the analysis of this compound by HPLC, based on methods for structurally related compounds. It is important to note that these are illustrative parameters and would require optimization and validation for specific applications.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| 4-Amino-2-chloropyridine |

| 2-Chloropyridine (B119429) |

Computational and Theoretical Investigations of 3 Chloro 4 Iodo 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mostwiedzy.pl For substituted pyridines, DFT calculations, often employing the B3LYP hybrid functional with basis sets like 6-31G* or 6-311++G(d,p), are routinely used to determine optimized molecular geometries, thermodynamic properties, and electronic characteristics. researchgate.netnih.govnih.gov

Studies on similar molecules, such as halopyridines and their derivatives, reveal how substituents influence the electronic landscape of the pyridine (B92270) ring. mostwiedzy.pl The introduction of an electron-withdrawing chlorine atom and a bulky, polarizable iodine atom, in addition to the electron-donating methyl group, is expected to create a complex distribution of electron density in 3-chloro-4-iodo-2-methylpyridine.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. niscair.res.in A smaller gap generally implies higher reactivity. For instance, in a study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, a related heterocyclic compound, the HOMO-LUMO gap was calculated to be 0.834 eV, indicating significant potential for chemical reactivity. It is anticipated that this compound would also exhibit a relatively small HOMO-LUMO gap due to the presence of the halogen substituents.

Table 1: Illustrative Global Reactivity Descriptors Calculated using DFT for an Analogous Heterocyclic Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.724 |

| LUMO Energy | -4.890 |

| Energy Gap (ΔE) | 0.834 |

| Ionization Potential (I) | 5.724 |

| Electron Affinity (A) | 4.890 |

| Hardness (η) | 0.417 |

| Chemical Potential (µ) | -5.517 |

| Electrophilicity Index (ω) | 36.496 |

Data derived from a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. uni-muenchen.descirp.org

In substituted pyridines, NBO analysis can elucidate the interactions between the lone pair electrons on the nitrogen atom, the π-system of the aromatic ring, and the orbitals of the substituents. For this compound, NBO analysis would be expected to reveal significant delocalization of electron density from the lone pairs of the chlorine and iodine atoms into the pyridine ring's π* antibonding orbitals. Conversely, hyperconjugative interactions would likely be observed between the C-H bonds of the methyl group and adjacent empty orbitals.

These donor-acceptor interactions are quantified by the second-order perturbation energy, E(2). uni-muenchen.de Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. In studies of similar heterocyclic systems, NBO analysis has been instrumental in explaining the stability and reactivity patterns by identifying the key intramolecular charge transfer interactions. scirp.org

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.gov By locating bond critical points (BCPs) where the electron density is at a minimum between two interacting atoms, AIM can describe the nature of these interactions. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces. nih.gov

Reduced Density Gradient (RDG) analysis is a complementary technique that visualizes weak non-covalent interactions in real space. nih.gov It plots the RDG against the electron density, revealing spikes that correspond to different types of interactions. This method is particularly effective for identifying and characterizing the subtle forces that govern molecular packing in the solid state.

For this compound, AIM and RDG analyses would be crucial for understanding its crystal structure. These methods would likely identify halogen bonds involving the iodine and chlorine atoms, as well as potential C-H···N or C-H···π interactions. Understanding these non-covalent forces is essential for predicting the compound's solid-state properties.

In Silico Approaches to Understand Structure-Activity Relationships (SAR) in Heterocyclic Compounds

In silico methods are integral to modern drug discovery and materials science for establishing Structure-Activity Relationships (SAR). nih.gov These computational approaches aim to correlate a molecule's structural features with its biological activity or physical properties. nih.gov For heterocyclic compounds like substituted pyridines, which are common scaffolds in pharmaceuticals, SAR studies guide the design of new molecules with enhanced efficacy and desired properties. nih.govnih.gov

Research on various pyridine derivatives has shown that the nature and position of substituents dramatically influence their biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov For example, computational studies on pyridine derivatives of benzoyl-phenoxy-acetamide have demonstrated that introducing pyridine moieties can improve properties like water solubility and predicted penetration of the central nervous system. nih.gov

In the context of this compound, a hypothetical SAR study would involve computationally modeling variations of the substituents on the pyridine ring. By calculating descriptors such as molecular electrostatic potential (MEP), lipophilicity (logP), and steric parameters, researchers could predict how modifications would affect the molecule's interaction with a biological target. For instance, replacing the methyl group with a larger alkyl chain or altering the halogen substituents would likely lead to different activity profiles, which can be rationalized and predicted through these in silico models.

Molecular Orbital Analysis and Prediction of Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO. wikipedia.org The analysis of these orbitals, particularly the frontier molecular orbitals (FMOs)—the HOMO and LUMO—is fundamental to understanding a molecule's electronic properties and reactivity. youtube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO, the lowest energy orbital devoid of electrons, relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

For pyridine, an aromatic heterocycle, the nitrogen atom's lone pair is in an sp² hybrid orbital in the plane of the ring, while the unhybridized p orbital contributes one electron to the delocalized 6π-electron system. libretexts.org In this compound, the substituents will perturb the energies and shapes of these molecular orbitals. DFT calculations on related halopyridines show that halogen substitution tends to lower the energy of the molecular orbitals. mostwiedzy.pl

Analysis of the MOs of this compound would likely show that the HOMO has significant contributions from the p-orbitals of the iodine and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be a π* orbital distributed over the pyridine ring, with significant coefficients on the carbon atoms bonded to the halogens, indicating these are the likely sites for nucleophilic attack.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. DFT calculations are widely used to predict vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. nih.gov Studies on pyridine and its derivatives have shown that DFT methods can accurately reproduce the experimental vibrational spectra, aiding in the assignment of complex vibrational modes. researchgate.netresearchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding tensors, which are then converted to chemical shifts. nih.gov This approach has been successfully applied to predict ¹³C, ¹⁵N, and even ¹⁹F NMR spectra for a wide range of organic molecules, including pyridine derivatives. acs.orgrsc.org While direct predictions for this compound are not available, the established methodologies suggest that its ¹H and ¹³C NMR spectra could be reliably predicted. Such calculations would be crucial for assigning the signals in its experimental spectra, especially given the complex substitution pattern.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Halopyridine (2-chloro-4-(trifluoromethyl)pyridine)

| Assignment | Calculated (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H stretch | 3070 | 3075 | 3077 |

| Ring stretch | 1595 | 1598 | 1599 |

| Ring stretch | 1550 | 1555 | 1556 |

| C-H i.p. bend | 1255 | 1258 | 1260 |

| CF₃ sym. stretch | 1170 | 1175 | 1175 |

| Ring breathing | 1025 | 1030 | 1030 |

| C-Cl stretch | 720 | 725 | 725 |

i.p. = in-plane. Data is illustrative and based on findings for similar compounds; it does not represent actual data for this compound.

Synthetic Utility and Applications of 3 Chloro 4 Iodo 2 Methylpyridine As a Building Block in Complex Molecule Synthesis

Role in Pharmaceutical Development and Medicinal Chemistry

3-Chloro-4-iodo-2-methylpyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules with significant applications in pharmaceutical development and medicinal chemistry. chemimpex.comchemimpex.com Its unique structure, featuring both chloro and iodo substituents on the pyridine (B92270) ring, provides multiple reactive sites for further chemical transformations, making it an invaluable intermediate in the creation of novel therapeutic agents. chemimpex.comchemimpex.com

Precursor for Bioactive Heterocyclic Compounds with Diverse Pharmacological Activities

The halogenated pyridine ring of this compound is a key structural motif that enhances its reactivity and utility as a precursor for various bioactive heterocyclic compounds. chemimpex.comchemimpex.com This scaffold allows for the strategic introduction of different functional groups, leading to the development of molecules with a broad spectrum of pharmacological activities. chemimpex.comchemimpex.comijnrd.orgmdpi.com The presence of both chlorine and iodine atoms offers differential reactivity, enabling selective and sequential reactions to build complex molecular architectures. chemicalbook.com

Application in the Synthesis of Anti-inflammatory Agents

This pyridine derivative is utilized as an intermediate in the synthesis of potent anti-inflammatory agents. chemimpex.comchemimpex.com The development of novel anti-inflammatory drugs is a significant area of pharmaceutical research, and this compound provides a convenient starting point for creating compounds that can modulate inflammatory pathways. For instance, pyrido[2,3-d]pyrimidines, which can be synthesized from precursors like this compound, have been shown to inhibit signal transducers of inflammatory responses, such as p38 and RICK kinases, leading to a potent in vivo inhibition of cytokine production. nih.gov

Intermediacy in the Synthesis of Anticancer and Antimicrobial Agents

The versatility of this compound extends to its role as an intermediate in the synthesis of anticancer and antimicrobial agents. chemimpex.comchemimpex.com Its structural framework is incorporated into various compounds designed to target cancer cells and pathogenic microbes.

In cancer research, pyridine-containing compounds are of great interest. For example, derivatives of 2-((styrylsulfonyl)methyl)pyridine have been identified as potent mitotic inhibitors that are selectively cytotoxic to cancer cells. nih.gov Additionally, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share a substituted heterocyclic core, have shown cytotoxic effects in various cancer cell lines, including myeloma, leukemia, and lymphoma. nih.gov The synthesis of such complex molecules can be facilitated by using versatile building blocks like this compound.

In the realm of antimicrobial agents, this compound serves as a precursor for developing new and effective treatments against microbial infections. chemimpex.comchemimpex.com

Utility as an Intermediate for Protein Kinase Inhibitors and Other Therapeutic Targets